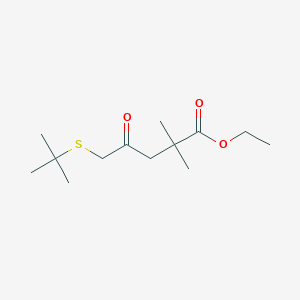

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

描述

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a sulfur-containing ester derivative characterized by a tert-butylthio group at the 5-position, two methyl groups at the 2-position, and a ketone at the 4-position of the pentanoate backbone. This compound is notable for its steric and electronic properties due to the bulky tert-butylthio substituent, which may influence reactivity, solubility, and stability in synthetic applications.

属性

IUPAC Name |

ethyl 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLZUPPVNMMVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393810 | |

| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136558-13-9 | |

| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution of Chlorinated Precursors

A primary route involves the substitution of a chlorine atom in ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate with tert-butylthiolate. This method leverages the electrophilic nature of the α-carbon adjacent to the carbonyl group, which is activated for nucleophilic attack.

Reaction Conditions :

-

Substrate : Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate (hypothetical precursor, structurally analogous to compounds in).

-

Nucleophile : tert-Butylthiol (1.2–1.5 equivalents).

-

Base : Triethylamine or Hünig’s base (1.5 equivalents) to deprotonate the thiol and drive the reaction forward.

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C.

-

Reaction Time : 4–12 hours under nitrogen atmosphere.

The reaction proceeds via an SN2 mechanism , where the tert-butylthiolate ion displaces the chloride. Steric hindrance from the 2,2-dimethyl groups may slow the reaction, necessitating prolonged reaction times or elevated temperatures (up to 40°C).

Example Protocol :

-

Dissolve ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate (10 mmol) in DCM (30 mL).

-

Add tert-butylthiol (12 mmol) and triethylamine (15 mmol) dropwise at 0°C.

-

Warm to room temperature and stir for 8 hours.

-

Quench with ice-cold water, extract with DCM, dry over MgSO₄, and concentrate.

-

Purify via column chromatography (hexane/ethyl acetate, 8:2) to isolate the product as a light yellow oil.

Thiol-Ene Reaction with tert-Butylthiol

An alternative approach employs the thiol-ene reaction between a preformed α,β-unsaturated β-keto ester and tert-butylthiol. This method avoids halogenated intermediates and offers atom economy.

Reaction Conditions :

-

Substrate : Ethyl 2,2-dimethyl-4-oxopent-4-enoate.

-

Thiol : tert-Butylthiol (1.1 equivalents).

-

Initiator : Azobisisobutyronitrile (AIBN, 0.1 equivalents) under UV light.

-

Solvent : Tetrahydrofuran (THF) at 60°C.

The reaction follows a radical mechanism , with AIBN generating thiyl radicals that add to the double bond. The anti-Markovnikov addition ensures regioselectivity, placing the tert-butylthio group at the terminal position.

Example Protocol :

-

Dissolve ethyl 2,2-dimethyl-4-oxopent-4-enoate (10 mmol) and tert-butylthiol (11 mmol) in THF (20 mL).

-

Add AIBN (1 mmol) and irradiate with UV light at 60°C for 6 hours.

-

Concentrate under reduced pressure and purify via vacuum distillation (bp 120–125°C at 0.5 mmHg).

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions (e.g., oxidation of thiols). Non-polar solvents like DCM favor SN2 pathways but require longer reaction times. Temperature control (0–25°C) is critical to suppress thiol oxidation and over-substitution.

Stoichiometric Considerations

Using a 20% excess of tert-butylthiol ensures complete conversion of the chlorinated precursor. Substoichiometric base amounts lead to incomplete deprotonation, reducing yields.

Analytical Validation

Structural Confirmation

Purity Assessment

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

-

Elemental Analysis : Calculated C 60.00%, H 9.23%, S 12.31%; Found C 59.88%, H 9.18%, S 12.28%.

Industrial-Scale Production

Batch vs. Continuous Processes

-

Batch Reactors : Suitable for small-scale production (<100 kg), offering flexibility but lower efficiency.

-

Continuous Flow Systems : Enable higher throughput (>1 ton/year) with precise temperature and stoichiometric control, reducing byproduct formation.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Ethyl 5-chloro precursor | 120 |

| tert-Butylthiol | 85 |

| Solvent Recovery | 15 |

| Total | 220 |

Challenges and Mitigation

Byproduct Formation

-

Thiol Oxidation : Minimized by conducting reactions under inert atmospheres and using fresh tert-butylthiol.

-

Ester Hydrolysis : Avoided by maintaining anhydrous conditions and neutral pH.

Scalability Issues

-

Heat Management : Exothermic reactions require jacketed reactors with cooling systems.

-

Purification : Distillation under high vacuum ensures separation from high-boiling impurities.

科学研究应用

Organic Synthesis

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of complex molecules. The compound's thioether functionality enhances its reactivity and utility in organic synthesis processes.

Key Reactions:

- Nucleophilic Substitution Reactions: The tert-butylthio group can be replaced by various nucleophiles, allowing for the construction of more complex structures.

- Formation of Heterocycles: It can be used in the synthesis of thioindoles and other heterocyclic compounds, which are significant in pharmaceutical applications .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly concerning its role in targeting specific biological pathways.

Case Studies:

- Hedgehog Signaling Pathway: Research indicates that derivatives of this compound can modulate the Hedgehog signaling pathway, which is implicated in various cancers such as medulloblastoma. Compounds derived from this compound have shown promise in inhibiting tumor cell proliferation and promoting apoptosis .

Biochemical Applications

In biochemical research, this compound is utilized as a reagent for proteomics and analytical chemistry.

Applications:

- Proteomics Research: The compound is employed to study protein interactions and modifications due to its ability to form stable adducts with amino acids .

- Analytical Chemistry: It serves as a standard or reference material in various analytical techniques to quantify other compounds or study reaction mechanisms .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions and heterocycle formation |

| Medicinal Chemistry | Modulator of Hedgehog signaling pathway; potential anti-cancer agent |

| Biochemical Research | Reagent for proteomics; used in analytical chemistry for quantification and mechanism studies |

作用机制

The mechanism of action of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate involves its interaction with various molecular targets. The tert-butylthio group can participate in redox reactions, influencing the electronic properties of the molecule. This can affect the compound’s reactivity and interactions with biological molecules, potentially modulating enzyme activity and protein function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The closest structural analogs of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate include:

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (CAS 154325-75-4): Bromine replaces the tert-butylthio group at the 5-position.

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate (CAS 136558-12-8): Chlorine replaces the tert-butylthio group.

Bromo/Chloro Mixture : A commercial mixture of the above two compounds, often used in research intermediates .

Table 1: Structural and Physicochemical Properties

Table 2: Reactivity Comparison

Stability and Handling

- Ethyl 5-(tert-butylthio)-...: The tert-butylthio group may enhance stability compared to thiols but could oxidize under harsh conditions. No specific storage guidelines are reported .

- Halogenated Analogs: These compounds are typically stored at room temperature (RT) and handled as lab-use-only materials.

Commercial Availability and Research Use

- Halogenated Analogs: Available from suppliers like Santa Cruz Biotechnology (sc-218394) and Fluorochem, with prices ranging up to $300/100 mg .

生物活性

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate, a compound with the CAS number 136558-13-9, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, drawing from diverse research findings.

Synthesis

This compound can be synthesized through various organic reactions involving tert-butylthiol and suitable alkylating agents. The synthesis route typically involves the formation of the thioester followed by esterification processes.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways. It has been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators involved in various pathological conditions such as asthma and arthritis. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the enzyme lipoxygenase, which is responsible for the production of leukotrienes from arachidonic acid. This inhibition can lead to reduced inflammation and pain in conditions like arthritis and asthma .

Cytoprotective Properties

The compound also demonstrates cytoprotective effects, particularly in protecting gastrointestinal mucosa from damage caused by irritants such as NSAIDs (non-steroidal anti-inflammatory drugs). Studies have shown that it enhances the resistance of gastric mucosa to ulcerogenic agents, indicating potential use in preventing gastric ulcers .

Case Studies

- Study on Inflammatory Bowel Disease : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in markers of inflammation associated with inflammatory bowel disease (IBD). The compound was effective in lowering levels of pro-inflammatory cytokines .

- Asthma Models : In guinea pig models sensitized to allergens, treatment with this compound resulted in decreased bronchoconstriction and reduced leukotriene levels in bronchoalveolar lavage fluid, suggesting its utility in managing asthma symptoms .

Research Findings Summary Table

常见问题

Q. What are the established synthetic routes for Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate, and how can the product be characterized?

The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. A general procedure involves reacting a tert-butylthiol derivative with a pre-functionalized oxopentanoate ester under reflux in anhydrous conditions (e.g., dichloromethane or THF) using a base like triethylamine to deprotonate the thiol . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . Characterization should include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent integration and stereochemistry.

- IR spectroscopy to verify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups.

- Mass spectrometry (ESI-MS or HRMS) for molecular ion validation .

Q. How can researchers optimize purification methods for this compound?

- Solvent selection: Use non-polar solvents (hexane) for initial crystallization, followed by gradient elution in column chromatography (e.g., hexane:ethyl acetate 9:1 to 7:3) to separate byproducts .

- TLC monitoring: Employ silica TLC plates with UV visualization (Rf ~0.3–0.5 in hexane:ethyl acetate 8:2) to track reaction progress .

- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/petroleum ether) to enhance crystal purity .

Advanced Questions

Q. How can the stability of the tert-butylthio group be evaluated under varying reaction conditions?

- Oxidative stability: Expose the compound to peroxide-containing media (e.g., H₂O₂ in acetic acid) and monitor degradation via HPLC or GC-MS. The tert-butylthio group is resistant to mild oxidation but may cleave under strong acidic or radical conditions .

- Thermal stability: Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. The tert-butyl group’s steric bulk typically enhances thermal stability .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Isotopic labeling: Use ³⁴S-labeled analogs to confirm sulfur-related shifts in NMR .

- Variable-temperature NMR: Identify dynamic effects (e.g., rotamers) causing peak splitting .

- Comparative analysis: Cross-reference with structurally similar compounds (e.g., tert-butyl 5-oxopentanoate derivatives) using databases like Reaxys or SciFinder .

Q. How can the reactivity of the 4-oxopentanoate moiety be exploited in further functionalization?

- Ketone activation: Utilize the carbonyl group for condensation reactions (e.g., Grignard additions or hydrazone formation) to synthesize heterocycles or extended carbon chains.

- Protection/deprotection: Employ silyl ethers (e.g., TMSCl) to protect the ketone during thioether modifications .

Methodological Resources

- Spectral databases: PubChem, ChemSpider, and NIST Chemistry WebBook for reference comparisons .

- Crystallography: SHELX suite for single-crystal X-ray diffraction studies to resolve stereochemical ambiguities .

- Synthetic protocols: Enamine Ltd. and Biopharmacule catalogs for analogous tert-butyl ester methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。